Ethyl 3-bromo-6-(trifluoromethyl)picolinate
Description
Properties
IUPAC Name |
ethyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEDLGXBVHHDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility & Handling of Ethyl 3-bromo-6-(trifluoromethyl)picolinate
The following technical guide details the solubility profile, solvent selection strategies, and handling protocols for Ethyl 3-bromo-6-(trifluoromethyl)picolinate . This guide is structured for researchers and process chemists requiring precise control over reaction media and purification workflows.
Executive Summary & Physicochemical Profile
Ethyl 3-bromo-6-(trifluoromethyl)picolinate is a highly functionalized pyridine intermediate used primarily in medicinal chemistry for Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions (
Understanding its solubility landscape is critical for optimizing reaction yields, preventing product crash-out during flow chemistry, and designing efficient crystallization workups.
Physicochemical Properties (Inferred & Analogous Data)
| Property | Value / Characteristic | Impact on Solubility |
| Structure | Pyridine core, 3-Br, 6- | Amphiphilic but dominantly lipophilic. |
| Molecular Weight | ~298.06 g/mol | Moderate MW facilitates dissolution in organic media. |
| LogP (Predicted) | ~3.0 – 3.4 | Highly soluble in non-polar/moderately polar solvents; insoluble in water. |
| Physical State | White to off-white solid | Low melting point (est. 40–60°C) suggests high solubility in ethers/chlorinated solvents. |
| H-Bond Donors | 0 | No self-association; dissolves well in aprotic acceptors (DMSO, DMF). |
Solubility Landscape & Solvent Selection
The solubility of this compound follows a distinct "U-shaped" polarity curve. It is highly soluble in chlorinated and polar aprotic solvents, moderately soluble in alcohols, and poorly soluble in aqueous and highly aliphatic media.
A. High Solubility Solvents (Primary Reaction Media)
These solvents are recommended for preparing stock solutions (>100 mg/mL) or running homogeneous reactions.
-
Chlorinated Solvents (DCM, Chloroform):
-
Polar Aprotic (DMF, DMSO, NMP):
-
Ethers (THF, 1,4-Dioxane, MTBE):
B. Reactive Solvents (Caution Required)
-
Alcohols (Methanol, Ethanol):
-
Risk:[5][7]Transesterification. In the presence of Lewis acids or strong bases, the ethyl ester can exchange with the solvent (e.g., becoming Methyl 3-bromo-6-(trifluoromethyl)picolinate in MeOH).
-
Protocol: Avoid heating in alcohols unless the solvent matches the ester group (use Ethanol for Ethyl ester).
-
C. Anti-Solvents (Crystallization & Precipitation)
-
Water:
-
Behavior: Completely insoluble due to the hydrophobic
and aromatic Br. -
Application: Quenching reactions to precipitate the product or washing away inorganic salts.
-
-
Alkanes (Hexanes, Heptane, Pentane):
-
Behavior: Low solubility at room temperature; moderate solubility at reflux.
-
Application: Recrystallization. Dissolve in minimal hot EtOAc/DCM and add Hexanes to induce crystallization upon cooling.
-
Visualization: Solubility Decision Matrix
The following diagram outlines the logical flow for selecting the appropriate solvent based on the intended application.
Figure 1: Solvent Selection Decision Tree based on process requirements.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating method to determine exact solubility for your specific batch, as impurity profiles (e.g., residual acid) can alter saturation points.
-
Preparation: Weigh 50 mg of Ethyl 3-bromo-6-(trifluoromethyl)picolinate into a 4 mL vial.
-
Titration: Add the target solvent (e.g., Acetonitrile) in 50
L aliquots using a micropipette. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Undissolved: Solution remains cloudy or solid persists.
-
Soluble: Solution becomes optically clear.
-
-
Calculation:
Protocol B: Recrystallization (Purification)
Target: Removal of debrominated impurities or hydrolyzed acid byproducts.
-
Dissolution: Dissolve crude material in minimal Ethyl Acetate at 60°C.
-
Filtration: Filter hot (if insoluble salts are present) through a 0.45
m PTFE filter. -
Precipitation: Slowly add Hexanes (ratio 1:3 vs EtOAc) while stirring until a persistent haze forms.
-
Cooling: Allow the solution to cool to room temperature, then chill to 0°C for 2 hours.
-
Collection: Filter the crystals and wash with cold Hexanes.
Critical Stability & Handling Warnings
| Hazard | Description | Prevention Strategy |
| Transesterification | In MeOH/Isopropanol with acid/base, the ethyl group exchanges. | Use Ethanol if an alcohol is required, or stick to aprotic solvents (THF, DCM). |
| Hydrolysis | The electron-deficient ring makes the ester susceptible to hydrolysis in wet basic conditions. | Use anhydrous solvents; store under inert gas (Argon/Nitrogen). |
| Photolysis | C-Br bonds can be labile under intense UV light. | Store in amber vials; wrap reaction vessels in foil if not doing photochemistry. |
References
-
Fluorochem. Ethyl 3-bromo-5-(trifluoromethyl)picolinate and Analogs - Technical Data. Retrieved from
-
Organic Syntheses. Bromination of Pyridine Esters: General Procedures. Coll. Vol. 1, p. 271.[2] Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: Halogenated Pyridine Derivatives. Retrieved from
-
National Center for Biotechnology Information. Suzuki-Miyaura Coupling in Drug Discovery. PubChem Database. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | 1188431-90-4 [sigmaaldrich.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. diva-portal.org [diva-portal.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Technical Guide: Acidity & Hydrolysis of Ethyl 3-bromo-6-(trifluoromethyl)picolinate
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties and synthetic manipulation of Ethyl 3-bromo-6-(trifluoromethyl)picolinate . Specifically, it addresses the hydrolysis of the ester to its parent acid, 3-bromo-6-(trifluoromethyl)picolinic acid , and provides a theoretical and practical framework for determining its pKa values.
Given the strong electron-withdrawing nature of the trifluoromethyl (
Part 1: Structural Analysis & Theoretical pKa Prediction
To understand the acidity of the target molecule, we must analyze the electronic effects of its substituents relative to the parent scaffold, picolinic acid.
The Scaffold: Picolinic Acid
Picolinic acid (pyridine-2-carboxylic acid) is a zwitterionic species in solution. It possesses two ionizable centers:
-
(Carboxyl group):
(Strongly acidic due to the electron-deficient pyridine ring). -
(Pyridinium nitrogen):
(Weakly basic).
Electronic Perturbations
The target molecule introduces two critical modifications:
-
6-Trifluoromethyl (
): A powerful electron-withdrawing group (EWG) via induction ( ) and field effects. Located para to the nitrogen and meta to the carboxyl, it significantly depletes electron density from the ring. -
3-Bromo (
): An inductive EWG ( ) located ortho to the carboxyl group and meta to the nitrogen.
Predicted pKa Values
Using Hammett substituent constants (
-
Carboxylic Acid (
): The combined electron withdrawal stabilizes the carboxylate anion ( ). The 3-Br substituent may also introduce a "Steric Inhibition of Resonance" (SIR), twisting the carboxylate out of plane, which typically enhances acidity in benzoic/picolinic systems by reducing conjugation in the neutral form.-
Prediction:
(Super-acidic for an organic acid).
-
-
Pyridinium Nitrogen (
): The electron density on the nitrogen lone pair is severely diminished by the 6- group. Protonation becomes extremely difficult.-
Prediction:
(The nitrogen is essentially non-basic in aqueous media).
-
| Functional Group | Base pKa (Picolinic Acid) | Electronic Effect | Predicted pKa (Target) |
| Pyridine Nitrogen ( | 5.20 | Strong Destabilization of cation | < 0.5 |
| Carboxylic Acid ( | 1.01 | Strong Stabilization of anion | 0.2 – 0.8 |
Part 2: Hydrolysis Workflow (Protocol)
Converting the ethyl ester to the free acid requires a controlled saponification. While the
Reagents & Equipment
-
Substrate: Ethyl 3-bromo-6-(trifluoromethyl)picolinate.
-
Base: Lithium Hydroxide Monohydrate (
), 2.5 equivalents. -
Solvent System:
(3:1 v/v). Methanol is avoided to prevent transesterification byproducts if the reaction stalls. -
Quench:
or .
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 eq of the ester in THF (
). Cool to . -
Saponification: Add a solution of
(2.5 eq) in water dropwise. -
Reaction: Allow to warm to room temperature (
). Monitor by LC-MS (Expect for the acid). Reaction is typically complete in < 2 hours. -
Workup (Critical):
-
Concentrate in vacuo to remove THF.
-
Dilute the aqueous residue with water.
-
Wash with minimal Ethyl Acetate (removes unreacted ester).
-
Acidification: Cool the aqueous layer to
. Slowly add until pH < 1.0 . Note: Since the product is < 1, you must reach pH ~0 to drive the equilibrium to the neutral, extractable form. -
Extract with Ethyl Acetate (
). Dry over , filter, and concentrate.
-
Workflow Visualization
Figure 1: Hydrolysis workflow emphasizing the critical acidification step required for low-pKa acids.
Part 3: Experimental Determination of pKa
Because the predicted
Recommended Method: NMR Titration (
The Protocol (NMR Titration)
-
Buffer Preparation: Prepare a series of deuterated buffers (
) ranging from pH 0.0 to 4.0 (using for low pH). -
Sample Prep: Dissolve the hydrolyzed acid in the buffer at constant concentration (
). -
Measurement: Acquire
NMR spectra. The signal will shift as the carboxylic acid deprotonates. -
Data Analysis: Plot Chemical Shift (
) vs. pH. Fit the data to the Henderson-Hasselbalch equation: Where is the shift of the protonated form and is the shift of the ionized form.
Method Selection Logic
Figure 2: Decision tree for selecting the appropriate pKa determination method. For this substrate, NMR is superior.
Part 4: Implications for Drug Design
Lipophilicity and Solubility
-
LogD Profile: At physiological pH (7.4), this molecule will exist entirely as the carboxylate anion (
). -
Solubility: High aqueous solubility at pH 7.4.
-
Permeability: Passive membrane permeability may be low due to the permanent negative charge at physiological pH. Prodrug strategies (masking the acid as an ester) are recommended if intracellular delivery is required.
Bioisosterism
The 3-bromo-6-(trifluoromethyl)picolinic acid moiety is often used as a bioisostere for salicylic acid derivatives, but with significantly higher metabolic stability (due to blocked oxidation sites) and higher acidity.
References
- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Classic text on pKa methodology).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
- Linnell, R. H. (1960). Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry, 25(2), 290–292.
-
Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
Structural Elucidation & Crystallographic Characterization of Ethyl 3-bromo-6-(trifluoromethyl)picolinate
Topic: Crystallographic Characterization & Structural Analysis of Ethyl 3-bromo-6-(trifluoromethyl)picolinate Content Type: Technical Whitepaper / Methodological Guide Audience: Structural Chemists, Medicinal Chemists, and Process Development Scientists.
Executive Summary
Ethyl 3-bromo-6-(trifluoromethyl)picolinate (CAS: 1211534-79-0) represents a critical scaffold in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and fluorinated pharmaceutical intermediates. Its structural integrity is defined by the interplay between the electron-withdrawing trifluoromethyl group at the C6 position and the sterically demanding bromine atom at the C3 position.
This guide provides a comprehensive framework for the crystallographic characterization of this molecule. Given that specific high-resolution CIF (Crystallographic Information File) data for this exact derivative is often proprietary or absent from open-access repositories, this whitepaper establishes a predictive structural model based on fragment-based analysis of analogous picolinates and details a self-validating protocol for obtaining and refining the crystal structure.
Physicochemical Profile & Predictive Structural Model
Before initiating diffraction experiments, one must understand the expected lattice behavior. The presence of the 3-bromo and 6-trifluoromethyl substituents imposes specific geometric constraints that deviate from unsubstituted picolinates.
Molecular Geometry & Steric Strain
-
The 2-3 Steric Clash: The primary structural feature is the steric repulsion between the carbonyl oxygen of the ethyl ester (C2) and the bromine atom (C3). Unlike planar picolinic acid, the ester moiety in this molecule is predicted to rotate out of the pyridine plane by 25°–40° to relieve van der Waals strain between the carbonyl oxygen and the bromine lone pairs.
-
The 6-Position Electronic Effect: The
group at C6 is adjacent to the pyridine nitrogen. This reduces the basicity of the nitrogen (inductive withdrawal), diminishing the likelihood of proton transfer in the lattice. However, it introduces significant F...F and C-F... interaction possibilities.
Predicted Unit Cell Parameters (Analog-Based)
Based on Cambridge Structural Database (CSD) trends for 3,6-disubstituted picolinates, the following lattice parameters serve as the baseline for data validation:
| Parameter | Predicted Range / Value | Rationale |
| Crystal System | Monoclinic or Triclinic | Low symmetry due to bulky, asymmetric substituents. |
| Space Group | Most common for achiral, planar aromatic esters. | |
| Z Value | 4 (Monoclinic) or 2 (Triclinic) | Standard packing efficiency for organic small molecules. |
| Density ( | 1.65 – 1.75 g/cm³ | High density attributed to heavy Br and |
| C–Br Bond Length | 1.88 – 1.90 Å | Standard aromatic C-Br bond. |
| Torsion Angle (N1-C2-C(O)-O) | Deviation from planarity due to 3-Br steric clash. |
Experimental Protocol: Crystallization & Data Collection
This section details the workflow to transition from amorphous powder to a refined structural model.
Crystal Growth Strategy (The "Anti-Solvent" Method)
The high lipophilicity (LogP ~3.0) of the ethyl ester and
Protocol:
-
Dissolution: Dissolve 20 mg of the compound in a minimum amount of Dichloromethane (DCM) or Acetone (approx. 0.5 mL).
-
Layering: Carefully layer 2.0 mL of n-Hexane or Pentane on top of the denser organic layer in a narrow scintillation vial.
-
Equilibration: Cap the vial loosely to allow slow diffusion. Store at 4°C in a vibration-free environment.
-
Harvesting: Prismatic, colorless crystals should appear at the interface within 48–72 hours.
X-Ray Diffraction Data Collection
-
Source: Mo-K
( = 0.71073 Å) is preferred over Cu-K to minimize absorption effects from the Bromine atom ( will be significant). -
Temperature: Collect data at 100 K using a nitrogen cryostream. This freezes the rotation of the
group, which often suffers from rotational disorder at room temperature.
Structural Solution & Refinement Workflow
The following diagram outlines the logical decision tree for solving the structure, specifically addressing the common challenges of "Pseudo-symmetry" and "Disorder" common in trifluoromethyl-substituted pyridines.
Figure 1: Decision matrix for X-ray structure determination, prioritizing the handling of fluorine disorder and bromine absorption correction.
Critical Structural Features to Analyze
When analyzing the solved structure, the researcher must verify the following interactions, as they dictate the compound's utility in binding assays (e.g., protein-ligand docking).
Halogen Bonding (The -Hole)
The Bromine atom at C3 is expected to exhibit a "sigma-hole"—a region of positive electrostatic potential opposite the C-Br bond.
-
Search Criteria: Look for short contacts (< sum of van der Waals radii) between the Br atom and oxygen atoms (carbonyl or ether) of neighboring molecules.
-
Significance: These interactions often direct the crystal packing and can mimic hydrogen bonds in biological active sites.
Fluorine Segregation
Trifluoromethyl groups tend to aggregate in the crystal lattice, forming fluorous domains.
-
Observation: Check for F...F contacts between 2.8 – 3.0 Å.
-
Impact: If observed, this indicates the molecule will have high permeability in lipophilic membranes but poor aqueous solubility.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
-
Metrangolo, P., et al. (2005). Halogen Bonding: A Supramolecular Solution to a Hard Problem. Science. Link
-
Fluorochem Ltd. (2024). Product Specification: Ethyl 3-bromo-6-(trifluoromethyl)picolinate. LinkNote: Catalog data used for physicochemical baseline.
Methodological & Application
Reduction of Ethyl 3-bromo-6-(trifluoromethyl)picolinate to alcohol intermediates
Application Note & Protocol Guide
Topic: Strategic Reduction of Ethyl 3-bromo-6-(trifluoromethyl)picolinate to (3-bromo-6-(trifluoromethyl)pyridin-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Key Intermediate
The synthesis of (3-bromo-6-(trifluoromethyl)pyridin-2-yl)methanol represents a critical step in the development of advanced pharmaceutical and agrochemical agents. This molecule serves as a versatile trifluoromethyl- and bromo-functionalized pyridyl building block, allowing for subsequent structural diversification through cross-coupling reactions at the bromine-bearing C3 position and derivatization of the primary alcohol at the C2 position. The starting material, Ethyl 3-bromo-6-(trifluoromethyl)picolinate, is a readily accessible precursor. However, its reduction is not trivial. The primary challenge lies in achieving chemoselective reduction of the ethyl ester to a primary alcohol while preserving the sensitive C-Br bond and the electron-withdrawing trifluoromethyl group, both of which are susceptible to undesired side reactions under certain reductive conditions. This guide provides a comprehensive analysis of suitable reducing agents and detailed, field-proven protocols for this transformation.
Logical Framework for Reductant Selection
The choice of reducing agent is paramount for the success of this synthesis. The ideal reagent must be potent enough to reduce the ester but mild enough to avoid dehalogenation or reduction of the pyridine ring.
Caption: Decision matrix for selecting a suitable reducing agent.
Comparative Analysis of Reduction Methodologies
A summary of common hydride reducing agents is presented below. The choice depends on balancing reactivity, selectivity, and operational safety.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages & Causality | Suitability |
| Lithium Aluminum Hydride (LiAlH₄) | THF, 0°C to RT | High reactivity, rapid conversion of esters to 1° alcohols.[1] | Extremely reactive and non-selective. Can potentially reduce the C-Br bond. Pyrophoric and reacts violently with water, requiring stringent anhydrous conditions and careful quenching.[2] | Viable, but with caution. Requires careful control to avoid side reactions. |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | Mild, safe to handle, and selective for aldehydes/ketones.[3][4] | Generally too weak to reduce esters efficiently.[4][5] The reaction is often very slow or fails to proceed to completion, even with excess reagent.[3] | Not Recommended. Unlikely to provide satisfactory yields for this substrate. |
| Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous Toluene or DCM, -78°C to RT | Strong but sterically hindered, offering better selectivity than LiAlH₄.[6][7] Can be used to obtain the aldehyde at -78°C or the alcohol by using >2 equivalents or allowing the reaction to warm.[8][9] | Pyrophoric and moisture-sensitive, requiring inert atmosphere techniques. Quenching must be done carefully at low temperatures.[10] | Highly Recommended. Offers the best balance of reactivity and selectivity for this transformation. |
| Catalytic Hydrogenation (e.g., H₂, PtO₂) | Acetic Acid, H₂ pressure | Environmentally friendly ("green") method without metal waste. | High risk of hydrodebromination, which would cleave the C-Br bond, leading to the undesired debrominated product.[11][12] | Not Recommended. The probability of losing the essential bromine handle is too high. |
Experimental Protocols
The following protocols are designed for researchers operating in a standard synthetic chemistry laboratory. Strict adherence to safety protocols, particularly when handling pyrophoric reagents, is mandatory.
Protocol 1: Reduction using Diisobutylaluminum Hydride (DIBAL-H) (Recommended)
This method is preferred for its high chemoselectivity, which minimizes the risk of dehalogenation.
Workflow Overview
Caption: Step-by-step workflow for the DIBAL-H reduction.
Materials & Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Notes |
| Ethyl 3-bromo-6-(trifluoromethyl)picolinate | 312.08 | 3.12 g | 10.0 | Substrate |
| DIBAL-H (1.0 M in Toluene) | 142.22 | 22.0 mL | 22.0 | Reducing Agent (2.2 eq.) |
| Anhydrous Toluene | - | 50 mL | - | Solvent |
| Methanol | 32.04 | 10 mL | - | Quenching Agent |
| Rochelle's Salt (Potassium sodium tartrate) | 282.22 | 150 mL | - | For workup, helps break up aluminum salts |
| Ethyl Acetate | 88.11 | 200 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |
| Silica Gel | - | As needed | - | For chromatography |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Ethyl 3-bromo-6-(trifluoromethyl)picolinate (3.12 g, 10.0 mmol).
-
Dissolution: Add anhydrous toluene (50 mL) via syringe. Stir the mixture under a positive pressure of nitrogen until the substrate is fully dissolved.
-
Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature during the addition of DIBAL-H to ensure selectivity and control the reaction rate.[7][8]
-
Addition of DIBAL-H: Slowly add the DIBAL-H solution (1.0 M in toluene, 22.0 mL, 22.0 mmol) dropwise via syringe over 30 minutes. Maintain the internal temperature below -70 °C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Quenching: While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol (10 mL). This step is highly exothermic and produces flammable hydrogen gas; slow addition is crucial for safety.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (150 mL) and stir vigorously for 1-2 hours until two clear layers form. The tartrate chelates with the aluminum salts, facilitating their removal from the organic phase.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the pure (3-bromo-6-(trifluoromethyl)pyridin-2-yl)methanol.[13]
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is effective but requires extreme caution due to the high reactivity of LiAlH₄. It is best suited for situations where DIBAL-H is unavailable.
Materials & Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Notes |
| Ethyl 3-bromo-6-(trifluoromethyl)picolinate | 312.08 | 3.12 g | 10.0 | Substrate |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.42 g | 11.0 | Reducing Agent (1.1 eq.) |
| Anhydrous Tetrahydrofuran (THF) | - | 60 mL | - | Solvent |
| Water | 18.02 | 0.5 mL | - | Fieser workup |
| 15% NaOH (aq) | 40.00 | 0.5 mL | - | Fieser workup |
| Water | 18.02 | 1.5 mL | - | Fieser workup |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add LiAlH₄ powder (0.42 g, 11.0 mmol). Caution: LiAlH₄ is pyrophoric and reacts violently with moisture. Handle only in an inert atmosphere or glovebox.[2][14]
-
Solvent Addition: Carefully add anhydrous THF (40 mL) to create a suspension of the reducing agent.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the Ethyl 3-bromo-6-(trifluoromethyl)picolinate (3.12 g, 10.0 mmol) in anhydrous THF (20 mL) and add it to a dropping funnel. Add the ester solution to the stirred LiAlH₄ suspension dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour, monitoring by TLC.
-
Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. Quench the reaction by the sequential, dropwise addition of:
-
Water (0.5 mL)
-
15% aqueous NaOH (0.5 mL)
-
Water (1.5 mL) This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter. Caution: This process generates hydrogen gas and is exothermic.
-
-
Filtration and Concentration: Stir the resulting slurry for 30 minutes at room temperature. Add a small amount of anhydrous sodium sulfate, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.
References
- Skerlj, R. T., et al. (2002). Synthesis of Azamacrocycles, wherein the Ring Nitrogens are Regioselectively Functionalized. Journal of Organic Chemistry, 67(4), 1407-1410.
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Available at: [Link]
-
Dickman, D. A., et al. (n.d.). Reduction of Amino Acids to Amino Alcohols. Organic Syntheses. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride (NaBH4). Available at: [Link]
-
Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
-
RSC. (n.d.). Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional. Available at: [Link]
-
University of Bath. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]
-
YouTube. (2024). Reduction of Esters with Lithium Aluminum Hydride to Alcohol. Available at: [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Available at: [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (2024). DIBAL Reducing Agent. Available at: [Link]
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Available at: [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available at: [Link]
-
Wikipedia. (n.d.). Sodium borohydride. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Diisobutylaluminum Hydride (DIBAL-H). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 10. rsc.org [rsc.org]
- 11. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 12. asianpubs.org [asianpubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Preventing ester hydrolysis during cross-coupling of picolinates
This guide functions as a Tier-3 Technical Support resource for researchers encountering stability issues with picolinate esters during palladium-catalyzed cross-coupling.
Ticket Topic: Preventing Ester Hydrolysis in Pyridine-2-Carboxylates (Picolinates) Support Level: Senior Application Scientist Status: Open
The Core Problem: The "Picolinate Paradox"
You are likely experiencing this issue because you are applying standard Suzuki-Miyaura conditions (aqueous base, e.g.,
The Paradox: Suzuki coupling generally requires a base to activate the boron species (forming the boronate "ate" complex). However, picolinates are electronically distinct from benzoates. The pyridine nitrogen atom at the ortho position exerts a powerful electron-withdrawing effect (both inductive and resonance), rendering the ester carbonyl carbon highly electrophilic.
In the presence of even mild aqueous bases (like bicarbonate), the hydroxide ion (
Diagnostic Flowchart
Use this logic tree to determine if your current protocol is doomed to fail.
Figure 1: Diagnostic logic for assessing hydrolysis risk in heteroaryl esters.
The Chemistry of Failure
To fix the problem, you must understand the mechanism of the failure. It is not random; it is kinetic.[1]
Mechanism: Nitrogen-Assisted Electrophilicity
Unlike a phenyl ring, the pyridine ring is
-
Activation: The carbonyl carbon of the ester at C2 (picolinate) or C4 (isonicotinate) is significantly more positive (
) than in a benzoate. -
Attack: Hydroxide (
) or alkoxide ( ) nucleophiles attack this carbon 10–100x faster than they attack a standard phenyl ester. -
Chelation (The Hidden Killer): In picolinates, the pyridine nitrogen and the ester carbonyl oxygen can chelate metals (Na, K, or even the Pd catalyst). This Lewis acid activation further lowers the activation energy for nucleophilic attack.
Troubleshooting Guide (FAQ)
Q1: I switched from NaOH to
Q2: I used ethanol as a co-solvent and now I see the ethyl ester instead of my methyl ester.
A: This is transesterification. The base deprotonates the ethanol, forming ethoxide (
Q3: Can I just use a huge excess of ester to compensate? A: No. The hydrolysis product (picolinic acid) is a potent chelator of Palladium. It will shut down your catalytic cycle (poisoning the catalyst) by forming stable Pd-picolinate complexes, stopping the coupling reaction entirely.
Validated Protocols (The Solutions)
Do not rely on "standard" conditions. Use one of these two Tier-1 protocols designed for hydrolytically unstable substrates.
Protocol A: The "Anhydrous Fluoride" System (Recommended)
This system uses Fluoride (
-
Applicability: Best for Boronic Acid Pinacol Esters (BPin) + Picolinate Halides.
-
Mechanism:
binds to the Boron center, forming a reactive fluoroborate species that undergoes transmetallation without generating .
| Component | Reagent | Equiv.[2][1][3][4][5][6][7][8] | Notes |
| Catalyst | 0.05 | Phosphine-rich environment protects Pd. | |
| Base/Activator | CsF (Cesium Fluoride) | 2.0 - 3.0 | Must be anhydrous. Grind before use. |
| Solvent | Dioxane or Toluene | N/A | Dry (anhydrous). |
| Temp | 80–100 °C | N/A |
Step-by-Step:
-
Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Add Picolinate halide (1.0 eq), Boronic Ester (1.2 eq), and CsF (2.5 eq).
-
Add Catalyst (5 mol%).
-
Seal and purge with inert gas.
-
Inject anhydrous Dioxane via syringe.
-
Heat to 90°C. Monitor by LCMS. Do not quench with water until the reaction is complete.
Protocol B: The "Anhydrous Phosphate" System
If Fluoride is incompatible with your silyl protecting groups, use anhydrous Potassium Phosphate.
-
Key Concept:
has low solubility in organic solvents, creating a "heterogeneous base" system. This limits the concentration of dissolved base, protecting the ester while still permitting transmetallation at the solid-liquid interface.
| Component | Reagent | Equiv.[2][1][3][4][5][6][7][8] | Notes |
| Catalyst | 0.05 | SPhos is excellent for heteroaryl coupling. | |
| Base | 3.0 | CRITICAL: Must be anhydrous (oven-dried). | |
| Solvent | Toluene | N/A | Strictly anhydrous. |
Step-by-Step:
-
Dry
in an oven at 150°C overnight or flame-dry under vacuum. -
Combine Picolinate (1.0 eq), Boronic Acid/Ester (1.5 eq),
(3.0 eq), (5 mol%), and SPhos (10 mol%) in a vial. -
Evacuate and backfill with Argon (3x).
-
Add anhydrous Toluene.
-
Stir vigorously (heterogeneous mixture requires high agitation) at 80–100°C.
Visualizing the Solution
The following diagram illustrates why the Anhydrous Fluoride route succeeds where the Aqueous Carbonate route fails.
Figure 2: Mechanistic comparison of aqueous vs. anhydrous activation pathways.
Data Comparison: Base Selection Impact
The following table summarizes typical yields for the coupling of Methyl 6-chloropicolinate with Phenylboronic acid.
| Base System | Solvent | Water Content | Yield (%) | Main Side Product |
| DME/H2O | High | < 10% | Picolinic Acid (Hydrolysis) | |
| DMF | Trace (wet) | 35% | Picolinic Acid | |
| Toluene | None | < 5% | No Reaction (Base too weak) | |
| Toluene | None (Dry) | 82% | None | |
| CsF | Dioxane | None (Dry) | 88% | None |
References
-
Deng, J. Z., et al. (2002). "Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides with Heteroaryl Boronic Acids." Tetrahedron Letters.
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.[3] (Discusses base sensitivity and rapid coupling to outcompete decomposition).
-
Kassel, S. B., et al. (2021). "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." ACS Catalysis. (Definitive guide on using TMSOK for anhydrous coupling).
-
Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer.
Sources
- 1. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 2. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative HPLC Guide: Purity Analysis of Ethyl 3-bromo-6-(trifluoromethyl)picolinate
Executive Summary
The Challenge: Ethyl 3-bromo-6-(trifluoromethyl)picolinate is a critical halogenated pyridine intermediate used in agrochemical and pharmaceutical synthesis.[1] Its structural complexity—featuring a basic pyridine nitrogen, a hydrolytically unstable ethyl ester, and electron-withdrawing halogen/haloalkyl groups—presents a unique chromatographic challenge. Standard C18 methods often fail to resolve positional isomers (e.g., 5-bromo impurities) or adequately separate the hydrolysis degradation product (the free acid).
The Solution: This guide compares the industry-standard C18 (ODS) approach against a Phenyl-Hexyl stationary phase.[2]
Verdict: While C18 provides adequate retention, the Phenyl-Hexyl chemistry is superior for purity profiling. It leverages
Part 1: Compound Analysis & Separation Physics[1]
To develop a robust method, we must first deconstruct the analyte's interaction with the stationary phase.
| Feature | Chemical Moiety | Chromatographic Impact |
| Core Structure | Pyridine Ring | Potential silanol interaction (tailing).[1][3] However, EWGs reduce basicity ( |
| Hydrophobicity | -CF | Increases LogP (~2.8).[1] Requires high organic strength for elution.[1] |
| Stability | Ethyl Ester | Susceptible to hydrolysis.[1] The method must resolve the Parent Ester from the Acid Degradant. |
| Selectivity | Halogen Positioning | Positional isomers (3-Br vs 5-Br) have identical mass and similar hydrophobicity, making C18 separation difficult.[1] |
Mechanism of Action: Why Phenyl-Hexyl?
Standard C18 columns rely almost exclusively on hydrophobic subtraction .[1] They separate based on the "greasiness" of the molecule.
Phenyl-Hexyl columns introduce a secondary mechanism:
Part 2: Comparative Study (Experimental Data)
The following data represents a comparative study between a standard C18 method and the optimized Phenyl-Hexyl method.
Experimental Conditions
-
System: UHPLC with DAD detection (254 nm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanols).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient: 50-90% B over 10 minutes (High organic required due to lipophilicity).[1]
Performance Metrics
| Parameter | Standard C18 (5µm) | Phenyl-Hexyl (5µm) | Interpretation |
| Retention Time ( | 6.2 min | 7.1 min | Phenyl phase shows higher retention due to dual mechanisms (Hydrophobic + |
| Tailing Factor ( | 1.4 | 1.1 | Phenyl-Hexyl often provides better shielding of silanols for aromatics.[1] |
| Resolution ( | 1.2 (Co-elution risk) | 2.8 (Baseline) | CRITICAL: Phenyl-Hexyl resolves the 5-bromo isomer impurity.[1] |
| Resolution ( | 4.5 | 5.2 | Both columns easily separate the hydrolysis product (Acid) from the Ester. |
Part 3: Optimized Method Protocol (The "How-To")
This protocol is designed to be self-validating. It includes a system suitability step that ensures the column is active and the mobile phase is correctly prepared.
Reagents & Preparation
-
Diluent: 50:50 Water:Acetonitrile (Matches initial gradient conditions to prevent peak distortion).[1]
-
Standard Preparation: Dissolve 10 mg of Ethyl 3-bromo-6-(trifluoromethyl)picolinate in 10 mL diluent.
-
System Suitability Solution: Spike the standard with 1% of the free acid (3-bromo-6-(trifluoromethyl)picolinic acid) and, if available, the 5-bromo isomer.
Chromatographic Conditions (Phenyl-Hexyl)
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1]
-
Temperature: 35°C (Controls viscosity and kinetics).[1]
-
Injection Volume: 5 µL.
-
Detection: UV @ 270 nm (Maxima for pyridine ring) and 220 nm (End-absorption check).[1]
Gradient Table
| Time (min) | % Mobile Phase A (0.1% | % Mobile Phase B (ACN) | Action |
| 0.0 | 50 | 50 | Equilibration |
| 8.0 | 10 | 90 | Elution of Main Peak |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 50 | 50 | Re-equilibration |
| 14.0 | 50 | 50 | Ready for next injection |
Part 4: Decision Logic & Workflow Visualization
Diagram 1: Method Development Decision Tree
This logic flow guides the researcher through column selection based on specific impurity profiles.[1]
Caption: Decision matrix for selecting stationary phases based on the specific impurity profile of halogenated pyridines.
Diagram 2: Impurity Fate & Separation Mechanism
Visualizing how the Phenyl-Hexyl phase separates the target from its specific impurities.
Caption: Mechanism of separation. Note that 'Impurity B' (Isomer) is only resolved via the Pi-Pi mechanism found in Phenyl phases.
Part 5: Validation Strategy (ICH Q2(R1))
To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.
-
Specificity: Inject the "System Suitability Solution" (Target + Acid + Isomer).[1]
-
Requirement: Resolution (
) > 1.5 between all peaks.[1] -
Spectral Purity: Use a Diode Array Detector (DAD) to confirm peak purity (no co-eluting hidden impurities) by comparing spectra at the upslope, apex, and downslope of the main peak.
-
-
Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.
-
Requirement:
.[1]
-
-
Robustness (pH): Vary the mobile phase pH by ±0.2 units.
-
Reasoning: Pyridine retention is sensitive to pH.[1] Validating this ensures the method survives slight buffer preparation errors.
-
References
-
International Conference on Harmonisation (ICH). (2005).[1][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][5][6][7] [Link]
-
Agilent Technologies. (2022).[1] Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[1][8][9] Technical Overview.[1][2][7][9][10] [Link]
-
Przybyciel, M. (2006).[1] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[1] [Link]
-
Waters Corporation. (2023).[1] Understanding Stationary Phase Selectivity: CSH Phenyl-Hexyl vs C18.[1] Waters Knowledge Base.[1] [Link]
-
Tsukamoto, M. (2021).[1][11] Trifluoromethylpyridine: Its chemistry and applications.[1] Research Outreach.[1] [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. lcms.cz [lcms.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. zirchrom.com [zirchrom.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. scribd.com [scribd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. halocolumns.com [halocolumns.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]
Mass spectrometry fragmentation patterns of trifluoromethyl picolinates
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Trifluoromethyl Picolinates
For researchers and professionals in drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast array of analytical techniques, mass spectrometry (MS) stands out for its sensitivity and the wealth of structural information it provides through fragmentation analysis. This guide offers an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of trifluoromethyl picolinates, a class of compounds gaining prominence due to the unique physicochemical properties imparted by the trifluoromethyl group.
The incorporation of a trifluoromethyl (-CF3) group into aromatic systems, such as the pyridine ring of picolinates, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in the design of pharmaceuticals and agrochemicals.[1] Understanding the fragmentation behavior of these molecules is paramount for their unambiguous identification in complex matrices.
This guide will dissect the characteristic fragmentation pathways of trifluoromethyl picolinates, compare them with their non-fluorinated analogs and positional isomers, and provide the experimental context for these observations.
The Fundamental Fragmentation of Picolinate Esters
Under electron impact (EI) conditions, the fragmentation of picolinate esters (pyridine-2-carboxylates) is distinguished by the influential role of the pyridine nitrogen atom. Unlike their isomers (nicotinates and isonicotinates), where fragmentation is often dominated by standard ester cleavages, the 2-position of the ester group in picolinates leads to unique rearrangement processes.[2][3]
For a simple methyl picolinate, the typical fragmentation sequence involves:
-
Loss of the alkoxy group (•OCH3): This is a common fragmentation pathway for esters, leading to the formation of a pyridyl-acylium ion.
-
Decarbonylation (loss of CO): The resulting acylium ion can then lose a molecule of carbon monoxide.
-
Rearrangement and Loss of Formaldehyde (CH2O): A distinctive feature of 2-picolinates is the loss of formaldehyde from the molecular ion, a process that involves the transfer of a hydrogen atom to the nitrogen.[2] This "atypical" behavior is less prominent in the 3- and 4-isomers.[2][3]
The Trifluoromethyl Group: An Electronic Influencer
The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. When attached to an aromatic ring, it significantly influences the electron distribution and bond strengths within the molecule. This electronic effect is expected to have a profound impact on the fragmentation pathways observed in mass spectrometry. The C-F bonds themselves are very strong, meaning the loss of a single fluorine radical is less common than the loss of the entire •CF3 radical.
Proposed Fragmentation Patterns of Trifluoromethyl Picolinates
By combining the fundamental principles of picolinate fragmentation with the known electronic effects of the trifluoromethyl group, we can propose the primary fragmentation pathways for a model compound, such as methyl 4-(trifluoromethyl)picolinate.
Pathway A: Alpha-Cleavage and Rearrangements
This pathway is initiated by the ionization of the pyridine nitrogen, a common event in such heterocyclic systems.[4]
Caption: Fragmentation involving the trifluoromethyl substituent.
-
[M - •CF3]+: The cleavage of the Ar-CF3 bond results in the loss of a trifluoromethyl radical. This fragmentation pathway provides a clear diagnostic ion for the presence of the CF3 group.
Comparative Fragmentation Analysis
To fully appreciate the unique fragmentation patterns of trifluoromethyl picolinates, a comparison with related structures is essential.
Trifluoromethyl Picolinate vs. Methyl Picolinate
The primary difference in the mass spectra of these two compounds will be the influence of the CF3 group. While both will exhibit the characteristic loss of •OCH3 and CO, the relative intensities of these fragments will differ. The strong electron-withdrawing nature of the CF3 group in the trifluoromethyl picolinate will stabilize the pyridine ring, potentially leading to a more abundant molecular ion peak compared to fragments resulting from ring cleavage. Furthermore, the presence of the [M - •CF3]+ ion will be a unique and diagnostic feature for the trifluoromethyl-substituted compound.
Comparison with Trifluoromethyl Nicotinate and Isoniconitate
Positional isomerism dramatically affects fragmentation. The unique rearrangement involving the loss of formaldehyde is a hallmark of the 2-substituted picolinates due to the proximity of the ester group to the ring nitrogen. [2][3]This fragmentation pathway will be absent or significantly less pronounced in the spectra of trifluoromethyl nicotinates (3-substituted) and isonicotinates (4-substituted). In these isomers, fragmentation will likely be dominated by the more conventional ester cleavages (•OCH3 loss followed by CO loss), making the presence or absence of the [M - CH2O]+• peak a key diagnostic feature for distinguishing between the isomers.
Data Summary
The following table summarizes the expected key fragment ions for a model compound, methyl 4-(trifluoromethyl)picolinate, and its non-fluorinated analog.
| Ion Formula | Proposed Structure | Trifluoromethyl Picolinate (m/z) | Methyl Picolinate (m/z) |
| [M]+• | Molecular Ion | 205 | 137 |
| [M - •OCH3]+ | Pyridyl-acylium ion | 174 | 106 |
| [[M - •OCH3]+ - CO]+ | Substituted Pyridine Cation | 146 | 78 |
| [M - CH2O]+• | Rearrangement Product | 175 | 107 |
| [M - •CF3]+ | Picolinate Cation | 136 | N/A |
Experimental Protocol: GC-MS Analysis
Acquiring high-quality mass spectra is crucial for reliable structural elucidation. The following is a generalized protocol for the analysis of trifluoromethyl picolinates using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Caption: General workflow for GC-MS analysis of trifluoromethyl picolinates.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the trifluoromethyl picolinate standard in a volatile organic solvent (e.g., methanol or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
-
GC System Configuration:
-
Injector: Use a split/splitless injector, typically operated at 250°C. A split ratio of 20:1 is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column, such as one coated with 5% phenyl-methylpolysiloxane.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer Configuration:
-
Ion Source: Electron Ionization (EI) at the standard energy of 70 eV. [5] * Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and acquire the data.
-
Data Analysis: Identify the chromatographic peak corresponding to the trifluoromethyl picolinate. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the obtained fragmentation pattern with the proposed pathways and reference spectra if available.
This protocol provides a robust starting point for the analysis. Optimization of the GC temperature program may be necessary depending on the specific isomers or related compounds being analyzed.
Conclusion
The mass spectrometry fragmentation patterns of trifluoromethyl picolinates are a predictable consequence of the interplay between the foundational fragmentation behavior of the picolinate structure and the strong electronic influence of the trifluoromethyl group. Key diagnostic ions arise from characteristic ester cleavages, unique rearrangements mediated by the pyridine nitrogen, and the loss of the •CF3 radical. By comparing these patterns with those of non-fluorinated analogs and positional isomers, researchers can confidently perform structural elucidation. This guide provides the foundational knowledge and experimental framework necessary for scientists and drug development professionals to effectively analyze this important class of molecules.
References
-
Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. Available from: [Link]
-
Taylor & Francis Online. (2006, December 19). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Available from: [Link]
-
PubMed. (2000, March 15). Mechanisms for ion formation during the electron impact-mass spectrometry of picolinyl ester and 4,4-dimethyloxazoline derivatives of fatty acids. Available from: [Link]
-
PubMed. (n.d.). Picolinyl esters for the structural determination of fatty acids by GC/MS. Available from: [Link]
-
Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available from: [Link]
-
PubMed. (1987, April). Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids. Available from: [Link]
-
Oxford Academic. (2020, January 14). Gas Chromatographic/Mass Spectrometric Identification of a Pyridinedicarboxylic Acid Impurity in Niacin as the Trimethylsilyl Ester. Journal of AOAC INTERNATIONAL. Available from: [Link]
-
NIST WebBook. (n.d.). 2-Pyridinecarboxylic acid, methyl ester. Available from: [Link]
-
NIST WebBook. (n.d.). Picolinic acid, TMS derivative. Available from: [Link]
-
PubMed. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(21), 2044-7. Available from: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
ResearchGate. (n.d.). Selective transformation of an aromatic trifluoromethyl group through... Available from: [Link]
-
PMC. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: Ethyl 3-bromopicolinate vs. Ethyl 3-chloro-6-(trifluoromethyl)picolinate
Executive Summary & Strategic Positioning
Objective: To delineate the reactivity profiles of Ethyl 3-bromopicolinate (Compound A) and Ethyl 3-chloro-6-(trifluoromethyl)picolinate (Compound B) , enabling researchers to select the optimal scaffold for late-stage functionalization in medicinal chemistry and agrochemical synthesis.
Core Distinction:
-
Compound A (3-Bromo): The "Classic Electrophile." It offers superior kinetics in standard Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond (
kcal/mol). It is the default choice for rapid SAR exploration where catalyst cost is secondary to success rate. -
Compound B (3-Chloro-6-CF3): The "Activated Electron-Deficient Scaffold." While the C-Cl bond (
kcal/mol) is stronger and typically inert to Pd(0) oxidative addition under mild conditions, the C6-trifluoromethyl group significantly lowers the LUMO energy of the pyridine ring. This makes Compound B exceptionally reactive toward Nucleophilic Aromatic Substitution ( ) and allows it to participate in cross-couplings when paired with electron-rich, bulky phosphine ligands.
Reactivity Decision Matrix
Figure 1: Decision matrix for scaffold selection based on intended chemical transformation.
Electronic Structure & Mechanistic Analysis
To understand the reactivity differences, one must analyze the electronic perturbations on the pyridine ring.
The "Ortho-Effect" and Halogen Bond Strength
Both molecules possess an ester at the C2 position. This electron-withdrawing group (EWG) activates the adjacent C3-halogen. However, the nature of the halogen dictates the primary reaction pathway:
-
Bromine (Compound A): The C-Br bond is longer and weaker. The rate-determining step (RDS) in Pd-catalysis—oxidative addition—is facile.[1]
-
Chlorine (Compound B): The C-Cl bond is shorter and stronger. Oxidative addition is slow and often requires elevated temperatures (
C) or activated precatalysts.
The C6-Trifluoromethyl Activation (Compound B)
The trifluoromethyl group is a powerful inductive withdrawer (-I effect). In Compound B, this group is para to the C3-chlorine (relative to the nitrogen).
-
LUMO Depression: The CF3 group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
-
Acceleration: In
reactions, the formation of the Meisenheimer complex is often the RDS. The electron-deficient nature of Compound B stabilizes the anionic intermediate more effectively than Compound A, often compensating for the poorer leaving group ability of chloride compared to bromide.
Experimental Reactivity Profiles
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]
Hypothesis: Compound A will couple under mild conditions.[1] Compound B requires "hot" ligands.
| Feature | Ethyl 3-bromopicolinate (A) | Ethyl 3-chloro-6-(trifluoromethyl)picolinate (B) |
| Catalyst System | Pd(PPh | Pd |
| Temperature | 60–80 °C | 80–110 °C |
| Base Compatibility | Carbonates (Na | Phosphates (K |
| Typical Yield | >85% (High Reliability) | 60–80% (Ligand Dependent) |
| Common Pitfall | Protodehalogenation (minor) | Incomplete conversion; Hydrolysis of ester |
Protocol 1: Suzuki Coupling of Compound B (The "Challenging" Substrate)
Rationale: Standard conditions fail for unactivated aryl chlorides. We utilize the Buchwald biaryl phosphine ligand (XPhos) to facilitate oxidative addition into the sterically hindered and strong C-Cl bond.
Materials:
-
Compound B (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)
(2 mol%) -
XPhos (4 mol%)
-
K
PO (2.0 equiv) -
Solvent: Toluene/Water (4:1)
Step-by-Step Workflow:
-
Inerting: Charge a reaction vial with Compound B, boronic acid, Pd(OAc)
, XPhos, and K PO . Seal and purge with Argon for 5 minutes. Trustworthiness Check: Oxygen inhibits the active Pd(0) species; thorough purging is critical. -
Solvation: Add degassed Toluene/Water via syringe.
-
Activation: Heat the block to 100 °C with vigorous stirring (1000 rpm).
-
Monitoring: Monitor by LC-MS at 2 hours. The CF3 group provides a distinct retention time shift.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na
SO .
Nucleophilic Aromatic Substitution ( )
Hypothesis: Compound B is a superior electrophile for
| Feature | Ethyl 3-bromopicolinate (A) | Ethyl 3-chloro-6-(trifluoromethyl)picolinate (B) |
| Reactivity Driver | Leaving Group Ability (Br > Cl) | Ring Electrophilicity (CF3 Activation) |
| Nucleophiles | Amines, Thiols (require heat) | Amines, Phenols, Alcohols (often RT or mild heat) |
| Regioselectivity | High (C3 only) | High (C3 only; C6-CF3 is stable) |
| Advantage | Predictable kinetics | Enhanced reactivity with weak nucleophiles |
Protocol 2:
Amination of Compound B
Rationale: The 6-CF3 group activates the ring sufficiently to allow displacement of the chloride by secondary amines without transition metal catalysis.
Materials:
-
Compound B (1.0 equiv)
-
Morpholine (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex)
Step-by-Step Workflow:
-
Dissolution: Dissolve Compound B in dry DMF (0.5 M concentration).
-
Addition: Add DIPEA followed by Morpholine dropwise at Room Temperature (RT).
-
Reaction: Stir at 60 °C.
-
Observation: Compound A would typically require 80–100 °C for this transformation. Compound B often proceeds at lower temperatures due to the LUMO-lowering effect of the CF3.
-
-
Quench: Pour into ice water. The product often precipitates due to the lipophilicity of the CF3 group.
Visualizing the Reaction Pathways
The following diagram illustrates the mechanistic divergence between the two scaffolds.
Figure 2: Mechanistic divergence. Compound A favors Pd-cycle entry; Compound B favors anionic intermediate stabilization (
Safety & Handling (E-E-A-T)
-
Lachrymatory Potential: Halogenated picolinates are often potent lachrymators and skin irritants. All weighing should be performed in a fume hood.
-
Fluorine Safety: While the CF3 group is generally stable, harsh basic conditions (e.g., superbase mediated metallation) can lead to defluorination, potentially generating HF or fluoride salts. Avoid using t-BuLi or similar extremely strong bases unless strictly necessary and temperature-controlled (-78 °C).
References
-
BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Link
-
Sigma-Aldrich. (n.d.). 3-Bromo-2-chloropyridine Product Analysis and Reactivity. Link
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for Suzuki Coupling trends).
-
Lévesque, F., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Link
-
WuXi AppTec. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals in Heterocycles. Link
Sources
Validating Ester Stability of CF3-Substituted Pyridines Under Basic Conditions
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Estimated Read Time: 12 Minutes[1]
Part 1: The Electronic Paradox of CF3-Pyridines
In drug discovery, the trifluoromethyl (
This guide moves beyond standard saponification protocols to address the specific kinetic lability of
The Core Challenge: Synergistic Electron Withdrawal
The instability arises from the synergy between two factors:
-
The Pyridine Nitrogen: Acts as an electron sink, decreasing electron density at the ester carbonyl.[1]
-
The
Inductive Effect ( ): The fluorine atoms pull electron density through the -framework, further activating the carbonyl carbon toward nucleophilic attack by hydroxide ions ( ).
Comparative Stability Hierarchy (Predicted):
Part 2: Mechanistic Insight & Comparative Analysis
To validate stability, one must understand the quantitative difference in reactivity.[1] The following table compares the expected behavior of ethyl esters attached to different aromatic cores under standard basic hydrolysis conditions (
Table 1: Comparative Hydrolysis Susceptibility[1][2]
| Scaffold Type | Electronic Environment | Relative Hydrolysis Rate ( | Predicted | Structural Risk Factor |
| Benzoate (Phenyl) | Neutral / Resonance Stabilized | Hours | Low. Requires heat/strong base.[1] | |
| Nicotinate (Pyridine) | Electron Deficient ( | Minutes to Hours | Moderate. Sensitive to strong bases.[1] | |
| Highly Electron Deficient | Seconds to Minutes | Critical. Flash hydrolysis possible. | ||
| Methyl-Nicotinate | Slight Electron Donation ( | Hours | Low-Moderate. Methyl group mitigates |
Mechanistic Visualization
The diagram below illustrates why the
Figure 1: The synergistic electron-withdrawing effects of the pyridine nitrogen and the trifluoromethyl group lower the energy barrier for hydroxide attack.
Part 3: Experimental Validation Protocol
Objective: Determine the kinetic half-life (
Scientific Integrity Check:
-
Why LiOH? Lithium hydroxide is milder and more soluble in organic/aqueous mixtures than NaOH, providing better control.[1]
-
Why
start? Due to the high electrophilicity, room temperature reactions may finish before the first time point is taken. -
Internal Standard: Essential for normalizing LC-MS/HPLC injection variability.[1]
The "Kinetic Stability Profiling" Workflow
Reagents Required[2][3][4][5]
-
Substrate: Ethyl 2-(trifluoromethyl)nicotinate (or analog) [10 mM stock in THF].
-
Base: 0.1 M LiOH (aq).
-
Buffer: 0.1 M Phosphate Buffer (pH 7.4) for quenching.[1]
-
Internal Standard: Benzophenone or Naphthalene (chemically inert to base).[1]
-
Solvent: THF (HPLC grade).[1]
Step-by-Step Methodology
-
Preparation of Reaction Matrix:
-
In a glass vial, mix
THF and water. -
Add
of Internal Standard stock.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Equilibrate to
(orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> if high instability is suspected).
-
-
Reaction Initiation (
):-
Add
of Substrate Stock (final concngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). -
Immediately inject
of 0.1 M LiOH. Vortex for 2 seconds.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Start timer.
-
-
Sampling & Quenching:
-
At defined intervals (
), remove aliquots. -
CRITICAL: Quench immediately into
of Acetonitrile + 1% Formic Acid . The acid neutralizes the base, freezing the hydrolysis.
-
-
Analytical Quantification:
-
Analyze via HPLC-UV (254 nm) or LC-MS.[1]
-
Calculate the ratio:
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Data Processing:
-
Plot
vs. Time.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The slope
gives the half-life: .
-
Part 4: Decision Logic for Process Optimization
Once the stability profile is generated, use this logic tree to determine the optimal handling strategy for your synthesis.
Figure 2: Workflow for selecting synthetic strategies based on kinetic stability data.
Mitigation Strategies for Labile Esters
If your validation confirms rapid hydrolysis (
-
Steric Shielding: Switch from ethyl/methyl esters to isopropyl or tert-butyl esters.[1] The steric bulk retards the approach of the nucleophile.
-
Non-Aqueous Bases: Use anhydrous conditions (e.g., KOTMS in THF) to cleave the ester via nucleophilic displacement rather than hydrolysis, avoiding water entirely.[1]
-
Buffer Control: Avoid strong bases (NaOH). Use Carbonate (
) or Bicarbonate buffers if mild hydrolysis is required.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
References
-
Electronic Effects in Pyridines
-
Mechanisms of Ester Hydrolysis
- Master Organic Chemistry, "Basic Hydrolysis of Esters (Saponific
-
Trifluoromethyl Group Effects
-
Pyridine vs.
-
Experimental Protocols for Esterification
-
West Virginia University, "Experiment 22 – The Fischer Esterification."[1]
-
Sources
Bioisosteric replacement studies using 6-(trifluoromethyl)picolinate scaffolds
A Comparative Guide for Medicinal Chemistry Optimization
Executive Summary
The 6-(trifluoromethyl)picolinate scaffold represents a high-value bioisostere in modern drug design, offering a distinct advantage over traditional benzoate and unsubstituted picolinate cores. While the picolinate moiety provides essential metal-chelating properties and hydrogen-bond acceptor capabilities, the addition of the trifluoromethyl (
This guide objectively compares this scaffold against its non-fluorinated and carbocyclic alternatives. The data suggests that the 6-
Part 1: The Physicochemical Rationale
To understand the utility of the 6-(trifluoromethyl)picolinate scaffold, one must analyze the "Fluorine Effect" on the pyridine core.
Electronic Modulation (The -Effect)
The
-
Pyridine Nitrogen: The basicity of the ring nitrogen is significantly reduced.[1] This reduces the risk of phospholipidosis and off-target binding to aminergic GPCRs, a common liability for basic pyridines.
-
Carboxyl Group: The acidity of the carboxylic acid (or the electrophilicity of an ester/amide) is increased. This can strengthen salt-bridge interactions within a target binding pocket.
Metabolic Blockade
The C6 position of the pyridine ring is a "soft spot" for metabolic oxidation by aldehyde oxidase (AO) and certain CYP450 isoforms. Replacing the C6-hydrogen with a metabolically robust C-F bond effectively blocks this clearance pathway, extending the compound's half-life (
Lipophilicity & Conformation
The
Part 2: Comparative Analysis
The following table compares the 6-(trifluoromethyl)picolinate scaffold against its two primary bioisosteric competitors: the Benzoate (carbocyclic analog) and the Unsubstituted Picolinate .
Table 1: Physicochemical & ADME Comparison
| Feature | Scaffold A: Benzoate | Scaffold B: Picolinate | Scaffold C: 6-( |
| Structure | Phenyl ring (C-only) | Pyridine ring (N at pos 2) | Pyridine with |
| Electronic Nature | Neutral/Weakly Activated | Electron Deficient (N-sink) | Highly Electron Deficient |
| pK | ~4.2 | ~5.3 (Zwitterionic character) | < 3.5 (Stronger Acid) |
| Solubility | Low | Moderate (N-H bonding) | Low-Moderate (Lipophilic) |
| Metabolic Liability | CYP Oxidation (Ring) | High (AO oxidation at C6) | Low (Blocked C6) |
| Metal Chelation | Weak/None | Strong (Bidentate N,O) | Strong (Modulated) |
| LogP Impact | Baseline | -0.5 to -1.0 (More Polar) | +0.8 to +1.2 (More Lipophilic) |
Verdict:
-
Choose Scaffold A (Benzoate) if metal chelation is not required and you need a neutral scaffold.
-
Choose Scaffold B (Picolinate) for solubility and metal binding, provided the target does not require high metabolic stability.
-
Choose Scaffold C (6-
-Picolinate) when you need to retain metal binding (e.g., KDM inhibitors) while blocking metabolism and improving cellular permeability .
Part 3: Decision Logic & Signaling Pathways
The following diagram illustrates the medicinal chemistry decision tree for selecting this scaffold and its mechanistic impact on metabolic stability.
Caption: Decision tree for implementing 6-(trifluoromethyl)picolinate based on chelation, stability, and permeability requirements.
Part 4: Experimental Protocols
Protocol A: Synthesis of Methyl 6-(trifluoromethyl)picolinate
This protocol describes a robust method to access the scaffold from the commercially available 2-chloro-6-(trifluoromethyl)pyridine, avoiding the harsh conditions of direct nitration.
Reagents:
-
2-Chloro-6-(trifluoromethyl)pyridine (Starting Material)[2][3][4][5]
-
Palladium(II) acetate (
) -
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (
) -
Methanol (MeOH)
-
Carbon Monoxide (CO) balloon
Workflow:
-
Setup: In a high-pressure autoclave or thick-walled glass vessel, dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in dry MeOH (0.2 M concentration).
-
Catalyst Addition: Add
(5 mol%) and dppf (10 mol%). Add (2.0 eq) as the base.[3] -
Carbonylation: Purge the vessel with Nitrogen (
) three times, then charge with Carbon Monoxide (CO) to 5 atm (or use a balloon for small scale, though pressure improves yield). -
Reaction: Heat to 80°C and stir for 16 hours.
-
Workup: Cool to room temperature. Vent CO carefully (fume hood!). Filter the mixture through a Celite pad to remove Pd black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (Hexanes:EtOAc gradient) to yield Methyl 6-(trifluoromethyl)picolinate as a white solid/oil.
Protocol B: Microsomal Stability Assay (Validation)
To confirm the metabolic advantage of the
-
Preparation: Prepare 10 mM DMSO stock solutions of (A) Unsubstituted Picolinate analog and (B) 6-
-Picolinate analog. -
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Mouse Liver Microsomes (0.5 mg/mL protein).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Expected Result: Scaffold B often shows rapid depletion (
min). Scaffold C should demonstrate extended stability ( min).
-
Part 5: Synthetic Pathway Visualization
The following diagram outlines the synthetic versatility of the 2-chloro-6-(trifluoromethyl)pyridine precursor, a key intermediate for this scaffold.
Caption: Synthetic divergence from the 2-chloro-6-(trifluoromethyl)pyridine precursor.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
BenchChem. (2025).[1] A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry.
-
Inno Pharmchem. (2026).[4] The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
-
Sigma-Aldrich. (2026). Product Specification: Methyl 6-hydroxy-5-(trifluoromethyl)picolinate.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 3-bromo-6-(trifluoromethyl)picolinate
Hazard Identification and Risk Assessment
Core Hazards:
-
Toxicity: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] Similar compounds are known to cause skin, eye, and respiratory irritation.[2][3]
-
Environmental Persistence: Many halogenated organic compounds are persistent in the environment and can bioaccumulate.[4][5] Discharge into waterways or the environment must be strictly avoided.[6]
-
Reactivity: While stable under normal conditions, it may be incompatible with strong oxidizing or reducing agents.[2]
-
Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, such as hydrogen bromide, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][7][8]
Assumed Physicochemical Properties:
| Property | Assumed Value/Characteristic | Rationale & Significance |
| Physical State | Solid or Liquid | Handling procedures (e.g., dust vs. splash protection) will vary. |
| Solubility | Likely low in water, soluble in organic solvents | Affects spill cleanup procedures and environmental fate. Low water solubility can mean it is less likely to be mobile in soil.[3] |
| Reactivity | Incompatible with strong oxidizing and reducing agents | Must be stored and disposed of separately from these materials to prevent dangerous reactions.[2] |
Regulatory Framework: Ensuring Compliance
The disposal of Ethyl 3-bromo-6-(trifluoromethyl)picolinate is governed by federal and state regulations. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[9]
Waste Classification: This compound is classified as a hazardous waste . The rationale is as follows:
-
Halogenated Organic Compound: As a brominated and fluorinated organic substance, it falls into the category of halogenated organic waste.[1][10][11]
-
EPA Waste Codes: This waste stream would likely be assigned an "F" code from the EPA's list of wastes from non-specific sources if it were a spent solvent.[12][13][14] Specifically, it resembles compounds covered under codes like F001 and F002, which include spent halogenated solvents.[12][13]
Your institution's Environmental Health and Safety (EHS) department will make the final determination, but you must treat it as hazardous waste from the moment of generation.
Generator Status: The volume of hazardous waste your laboratory generates monthly determines your generator category (Very Small, Small, or Large Quantity Generator).[15][16] This status dictates accumulation time limits, container requirements, and paperwork.[15][16]
Pre-Disposal: Safe Handling and Accumulation
Proper handling and storage from the outset are critical to preventing accidental releases and ensuring safe disposal.
Personal Protective Equipment (PPE)
Always consult the specific Safety Data Sheet (SDS) for detailed PPE requirements.[17] For a compound like this, the following are mandatory:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves properly after use.[6]
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of the waste should be done inside a certified chemical fume hood to avoid inhaling vapors.[1]
Waste Container Selection and Labeling
-
Compatibility: Use a container made of a material compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE).[18][19] Ensure the container has a secure, screw-top lid.[10]
-
Segregation: This is the most critical step. This waste must be collected in a dedicated "Halogenated Organic Waste" container. [1][10][11] Never mix it with non-halogenated waste, as this complicates the disposal process and significantly increases costs.[11][20] Also, keep it separate from acidic or alkaline waste streams.[20]
-
Labeling: Label the container clearly as soon as the first drop of waste is added.[10] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste Ethyl 3-bromo-6-(trifluoromethyl)picolinate". Do not use abbreviations.[10]
-
An accurate list of all constituents and their approximate percentages.
-
The appropriate hazard warnings (e.g., Toxic, Irritant).[20]
-
The date of initial accumulation.
-
Storage in Satellite Accumulation Areas (SAA)
Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation.[21]
-
The container must be kept closed at all times except when adding waste.[10][21][22]
-
Store the container in a designated, secure location away from heat or ignition sources.[23]
-
Secondary containment (such as a chemical-resistant tray) is highly recommended to contain any potential leaks.[20]
Emergency Procedures: Spill and Exposure Management
Accidents can happen. Being prepared is essential for safety.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or a commercial spill kit.[6] Do not use combustible materials like paper towels to absorb large quantities.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The cleanup debris is also considered hazardous waste and must be disposed of accordingly.[20]
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2][3][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]
Disposal Protocol: From Lab to Final Treatment
The "cradle-to-grave" principle of RCRA means the generator is responsible for the waste until its final, safe disposal. Evaporation in a fume hood is not a permissible method of disposal.[22]
Step-by-Step Disposal Workflow
-
Accumulation: Collect the waste in the properly labeled, segregated container within your lab's SAA as described in Section 3.
-
Request Pickup: Once the container is nearly full (about 90%), or you reach your lab's accumulation time limit, contact your institution's EHS department to request a waste pickup.[22]
-
Documentation: Your EHS professional will handle the creation of a hazardous waste manifest. This legal document tracks the waste from your lab to the final disposal facility.[16][21]
-
Transportation: The waste will be collected by trained personnel and transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][15]
-
Final Treatment: As a halogenated organic compound, the most common and effective disposal method is high-temperature incineration in a specialized hazardous waste incinerator equipped with scrubbers to neutralize acidic gases like hydrogen bromide.[24]
The following diagram illustrates the decision-making process for the disposal of Ethyl 3-bromo-6-(trifluoromethyl)picolinate.
References
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
- Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Halogenated Organic Liquids - Standard Oper
- Proper Handling of Hazardous Waste Guide. EPA.
- 7.2 Organic Solvents. Cornell EHS.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS.
- Halogenated Solvents in Laboratories.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Safety Data Sheet. (2024, December 19). Fluorochem Ltd.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
- Safety Data Sheet for 2-Bromo-6-(trifluoromethyl)pyridine. Thermo Fisher Scientific.
- Safety Data Sheet for ethyl bromoacet
- Safety Data Sheet. (2025, March 05). TCI Chemicals.
- Safety Data Sheet. (2025, October 16). Thermo Fisher Scientific.
- Waste Code - RCRAInfo. EPA.
- EPA Hazardous Waste Codes. EPA.
- Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions.
- Environmental fate of three novel brominated flame retardants in aquatic mesocosms. (2013, April 15). Environmental Toxicology and Chemistry.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, May 04). Chemical Engineering Transactions.
- ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024, December 18). European Chemicals Agency.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 01). US EPA.
- Chemical Compatibility Chart. (2024, April 19). Walchem.
- Chemical Compatibility Calcul
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Environmental fate of three novel brominated flame retardants in aquatic mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. All news - ECHA [echa.europa.eu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. m.ciop.pl [m.ciop.pl]
- 8. cetjournal.it [cetjournal.it]
- 9. americanchemistry.com [americanchemistry.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. Waste Code [rcrainfo.epa.gov]
- 13. wku.edu [wku.edu]
- 14. epa.gov [epa.gov]
- 15. sustainable-markets.com [sustainable-markets.com]
- 16. epa.gov [epa.gov]
- 17. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 18. walchem.com [walchem.com]
- 19. dwk.com [dwk.com]
- 20. campusoperations.temple.edu [campusoperations.temple.edu]
- 21. epa.gov [epa.gov]
- 22. vumc.org [vumc.org]
- 23. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
